4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1183472-60-7
VCID: VC3050863
InChI: InChI=1S/C7H9BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3
SMILES: CC(=C)CN1C=C(C=N1)Br
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol

4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole

CAS No.: 1183472-60-7

Cat. No.: VC3050863

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole - 1183472-60-7

Specification

CAS No. 1183472-60-7
Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
IUPAC Name 4-bromo-1-(2-methylprop-2-enyl)pyrazole
Standard InChI InChI=1S/C7H9BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3
Standard InChI Key AXMWNNQYILTMSS-UHFFFAOYSA-N
SMILES CC(=C)CN1C=C(C=N1)Br
Canonical SMILES CC(=C)CN1C=C(C=N1)Br

Introduction

Synthesis and Preparation

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazine derivatives and suitable ketones or aldehydes. For 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, a possible synthesis route could involve the reaction of a brominated pyrazole with an allylic compound, such as 2-methylprop-2-en-1-yl chloride, under appropriate conditions.

Synthesis Steps:

  • Preparation of Brominated Pyrazole: Start with a pyrazole ring and introduce a bromo group at the 4-position.

  • Allylation: React the brominated pyrazole with 2-methylprop-2-en-1-yl chloride in the presence of a suitable catalyst.

Biological and Chemical Applications

Pyrazole derivatives are widely used in pharmaceutical and medicinal chemistry due to their diverse biological activities. While specific data on 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole is not available, related compounds have shown promise as inhibitors and in various therapeutic applications .

Potential Applications:

  • Pharmaceuticals: Could serve as a starting material for synthesizing biologically active compounds.

  • Biological Studies: May exhibit unique biological activities due to its modified structure.

Safety and Handling

Handling of pyrazole derivatives requires caution due to potential hazards. For 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, it is advisable to follow general safety protocols for organic compounds, including avoiding exposure to oxidizing agents and ensuring proper ventilation.

Safety MeasureDescription
StorageStore in a cool, dry place away from oxidizing agents.
HandlingUse protective equipment to avoid skin and eye contact.
DisposalDispose of according to local regulations for hazardous waste.

Future Research Directions:

  • Synthesis Optimization: Develop efficient synthesis methods to produce the compound in high purity.

  • Biological Activity Screening: Investigate its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects.

  • Chemical Modification: Explore modifications to enhance its solubility and reactivity for various applications.

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